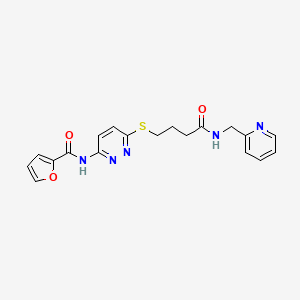![molecular formula C25H20O7 B2425408 [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate CAS No. 610752-56-2](/img/structure/B2425408.png)
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, a chromenone core, and a furan carboxylate group
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Materials Science:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a reaction with an appropriate dihalide under basic conditions.
Synthesis of the Chromenone Core: The chromenone core is synthesized via a condensation reaction between a suitable aldehyde and a β-keto ester, followed by cyclization.
Coupling with Furan Carboxylate: The final step involves coupling the chromenone intermediate with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring and the chromenone core.
Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Reduced forms of the chromenone core, such as dihydrochromenones.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-methylchromen-7-yl] furan-2-carboxylate
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-ethylchromen-7-yl] furan-2-carboxylate
Uniqueness
The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate lies in its specific structural combination, which imparts distinct chemical and biological properties. The propyl group at the 6-position of the chromenone core may influence its reactivity and interaction with molecular targets compared to its methyl and ethyl analogs.
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-2-4-16-11-17-22(13-21(16)32-25(27)20-5-3-8-28-20)31-14-18(24(17)26)15-6-7-19-23(12-15)30-10-9-29-19/h3,5-8,11-14H,2,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYXDHJUWXSPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2425325.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)
![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)

![4-Methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2425332.png)
![2-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2425333.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)
![1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2425342.png)
![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)

